molecular formula C10H15NO3 B12904930 N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide CAS No. 63913-21-3

N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide

Cat. No.: B12904930
CAS No.: 63913-21-3
M. Wt: 197.23 g/mol
InChI Key: DRUINLNICRJJSZ-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide (CAS 63913-21-3) is an organic compound with the molecular formula C 10 H 15 NO 3 and a molecular weight of 197.23 g/mol . This acetamide derivative features a furan ring, a heterocyclic moiety common in many biologically active molecules and natural products. The presence of both acetamide and hydroxy functional groups on the aliphatic chain makes it a molecule of interest in medicinal chemistry and drug discovery, particularly as a potential building block or intermediate for the synthesis of more complex compounds . Its structural characteristics suggest potential applications in the development of novel pharmacophores, especially within the furan-containing class of molecules which have been explored for various biological activities. Researchers can utilize this compound in exploratory synthesis, method development, and as a standard in analytical studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

63913-21-3

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

N-[1-(furan-2-yl)-1-hydroxybutan-2-yl]acetamide

InChI

InChI=1S/C10H15NO3/c1-3-8(11-7(2)12)10(13)9-5-4-6-14-9/h4-6,8,10,13H,3H2,1-2H3,(H,11,12)

InChI Key

DRUINLNICRJJSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CO1)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide typically involves the reaction of furan derivatives with appropriate acetamide precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-amino-1-butanol, followed by acetylation to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-(1-(Furan-2-yl)-1-oxobutan-2-yl)acetamide.

    Reduction: Formation of N-(1-(Tetrahydrofuran-2-yl)-1-hydroxybutan-2-yl)acetamide.

    Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its pharmacological activities.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxyl and acetamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

The following analysis compares N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on synthesis, physical properties, and spectroscopic characteristics.

Key Observations :

  • Synthesis Efficiency : N-Benzyl-N-(furan-2-ylmethyl)acetamide exhibits superior synthetic efficiency (>90% yield under mild conditions) compared to multi-step naphthofuran derivatives .
  • Structural Complexity : The Pd-catalyzed route for (R)-N-(1-(furan-2-yl)-3-oxo-4-phenylbutyl)acetamide introduces stereochemical complexity, which may enhance pharmacological specificity .
Physical and Spectroscopic Properties
Compound Name Melting Point (°C) Key Spectroscopic Data (FTIR/NMR) Reference
N-Benzyl-N-(Furan-2-ylmethyl)acetamide 84–85 FTIR: 1671 cm⁻¹ (C=O), 1450 cm⁻¹ (N–H bend); NMR: δ 7.3–7.4 (benzyl protons)
(R)-N-(1-(Furan-2-yl)-3-oxo-4-phenylbutyl)acetamide 125–127 IR: 1715 cm⁻¹ (C=O); NMR: δ 2.0 (acetamide CH₃), 5.1 (stereochemistry-dependent signals)
N-Acetyl Norfentanyl Not specified Molecular formula: C₁₆H₂₂N₂O₂; Purity: ≥98% (crystallized solid)

Key Observations :

  • Melting Points : The benzyl-substituted derivative (84–85°C) has a lower melting point than the (R)-configured compound (125–127°C), likely due to reduced crystallinity from steric hindrance .
  • Spectroscopic Trends : The C=O stretch in acetamide derivatives consistently appears near 1670–1715 cm⁻¹, confirming the amide linkage .
Functional and Application-Based Comparison
  • Stereochemical Influence : The (R)-configured compound in highlights the role of stereochemistry in modulating reactivity and biological activity, a critical consideration for the hydroxybutan-2-yl moiety in the target molecule .
  • Pharmaceutical Relevance: N-Acetyl Norfentanyl, though structurally distinct, underscores the importance of acetamide groups in drug development, particularly in opioid analogs .

Biological Activity

N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

1. Antidiabetic Activity

Research has demonstrated that this compound exhibits significant antidiabetic properties. It has been tested using the α-amylase inhibition method, which is a common assay for evaluating the potential of compounds to lower blood glucose levels by inhibiting carbohydrate digestion. The results indicated that the compound effectively reduces the activity of α-amylase, thereby contributing to lower postprandial blood glucose levels .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound was assessed through the Bovine Serum Albumin (BSA) denaturation method. This test measures the ability of a substance to prevent protein denaturation, which is a key factor in inflammatory responses. The results showed that this compound significantly inhibited BSA denaturation, suggesting its potential use in treating inflammatory conditions .

The biological activities of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as α-amylase, inhibiting their activity and thus impacting glucose metabolism.
  • Protein Stabilization : By preventing protein denaturation, it stabilizes cellular structures during inflammatory responses, potentially reducing tissue damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyMethodologyKey Findings
Study 1In vitro α-amylase inhibitionSignificant reduction in enzyme activity, indicating antidiabetic potential.
Study 2BSA denaturation assayEffective in preventing protein denaturation, suggesting anti-inflammatory properties.
Study 3Molecular docking studiesPredicted binding affinity with target enzymes supports experimental findings on enzyme inhibition.

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